

Application Notes and Protocols: (R)-Vapal in Brønsted Acid Catalysis

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Compound of Interest

Compound Name: (R)-Vapal

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These application notes provide a detailed overview of the mechanism and application of **(R)-Vapal**-derived Brønsted acids in asymmetric catalysis. The unique vaulted biaryl structure of **(R)-Vapal** imparts exceptional steric hindrance and a well-defined chiral pocket, leading to high levels of enantioselectivity in a variety of organic transformations. This document outlines the synthesis of **(R)-Vapal** phosphoric acid, its catalytic mechanism, and detailed protocols for its application in key asymmetric reactions.

Mechanism of Catalysis

(R)-Vapal-derived phosphoric acids are powerful chiral Brønsted acid catalysts that operate through a bifunctional activation mechanism. This dual role is central to their ability to effectively organize the transition state and induce high stereoselectivity.^{[1][2]}

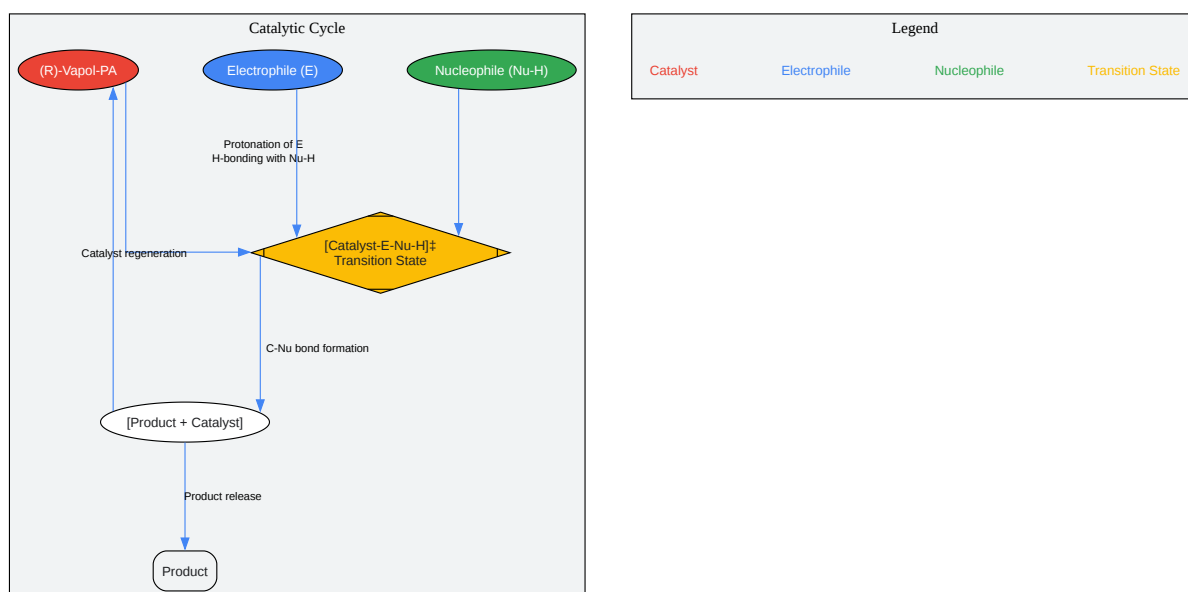
The catalytic activity stems from two key functional groups on the phosphoric acid moiety:

- **Brønsted Acidic Site:** The proton of the P-OH group acts as a proton donor, activating electrophiles by increasing their reactivity. For instance, in reactions involving imines, the catalyst protonates the imine nitrogen, rendering the imine carbon more susceptible to nucleophilic attack.^[2]
- **Lewis Basic Site:** The phosphoryl oxygen (P=O) acts as a Lewis base, typically by forming a hydrogen bond with the nucleophile. This interaction orients the nucleophile and stabilizes

the transition state.[1][2]

This bifunctional activation brings the electrophile and nucleophile into close proximity within the chiral environment created by the **(R)-VapO** backbone, facilitating a highly organized, enantioselective transformation. In the case of **(R)-VapO**-derived calcium phosphate salts, the calcium ion can act as a Lewis acid, further activating the electrophile by chelation, while the phosphate anion activates the nucleophile.[3]

Catalytic Cycle of (R)-VapO Phosphoric Acid



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Caption: General catalytic cycle of **(R)-Vapal** phosphoric acid.

Applications and Protocols

(R)-Vapol-derived Brønsted acids have been successfully employed in a range of asymmetric transformations. Below are detailed protocols for selected key reactions.

Synthesis of (R)-Vapol Phosphoric Acid

A gram-scale synthesis of **(R)-Vapol** hydrogenphosphate has been developed, making this powerful catalyst readily accessible.^[4]

Experimental Protocol:

- A 100 mL one-neck round-bottomed flask equipped with a magnetic stirrer is flame-dried and cooled to room temperature under an argon atmosphere.
- **(R)-VAPOL** (6.00 g, 11.15 mmol) is added to the flask, followed by pyridine (25.00 mL, 0.31 mol).
- The mixture is stirred until the **(R)-VAPOL** is completely dissolved, resulting in a clear, intense yellow solution.
- The flask is placed in an ice bath, and the solution is stirred at 0 °C for 20 minutes.
- Phosphorus oxychloride (POCl_3) is added dropwise over a period of 10-15 minutes, during which the solution turns from yellow to orange-red.
- After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 6 hours.
- The reaction is cooled back to 0 °C, and deionized water is added slowly.
- The mixture is stirred at room temperature for 2 hours.
- The reaction mixture is then subjected to an appropriate workup and purification to yield **(R)-VAPOL** hydrogenphosphate as a white solid.

Asymmetric Addition of Imides to Imines

(R)-Vapol phosphoric acid catalyzes the highly enantioselective addition of imide nucleophiles to imines, providing access to chiral aminals.^[5]

Experimental Protocol:

- To a stirred solution of the imine (0.2 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at the specified temperature, **(R)-Vapol** phosphoric acid (1-10 mol%) is added.
- The imide (0.24 mmol) is then added, and the reaction mixture is stirred for the time indicated in the table below.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired chiral aminal.

Entry	Imine Substituent (R ¹)	Imide	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	ee (%)
1	Ph	Phthalimide	5	Toluene	24	95	92
2	4-MeO-C ₆ H ₄	Phthalimide	5	Toluene	24	96	94
3	4-NO ₂ -C ₆ H ₄	Phthalimide	10	CH ₂ Cl ₂	48	85	90
4	2-Naphthyl	Succinimide	5	Toluene	36	92	88

Asymmetric Chlorination of 3-Substituted Oxindoles

A chiral calcium **(R)-Vapol** phosphate salt effectively catalyzes the enantioselective chlorination of 3-substituted oxindoles.[3]

Experimental Protocol:

- To a solution of the 3-substituted oxindole (1.0 equiv) in isopropyl acetate (i-PrOAc), the chiral calcium **(R)-Vapol** phosphate catalyst (Ca[P]₂, 2.5 mol%) is added.

- The mixture is stirred at the specified temperature.
- A solution of N-chlorosuccinimide (NCS, 1.2 equiv) in i-PrOAc is added slowly over 20 minutes.
- The reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by silica gel column chromatography.

Entry	Oxindole Substituent (R)	Temperature (°C)	Time (h)	Yield (%)	ee (%)
1	Phenyl	0	1	99	90
2	4-Fluorophenyl	0	1.5	98	92
3	2-Thienyl	-20	2	95	95
4	Benzyl	0	1	97	88

Asymmetric Michael Addition of Oxindoles to Methyl Vinyl Ketone

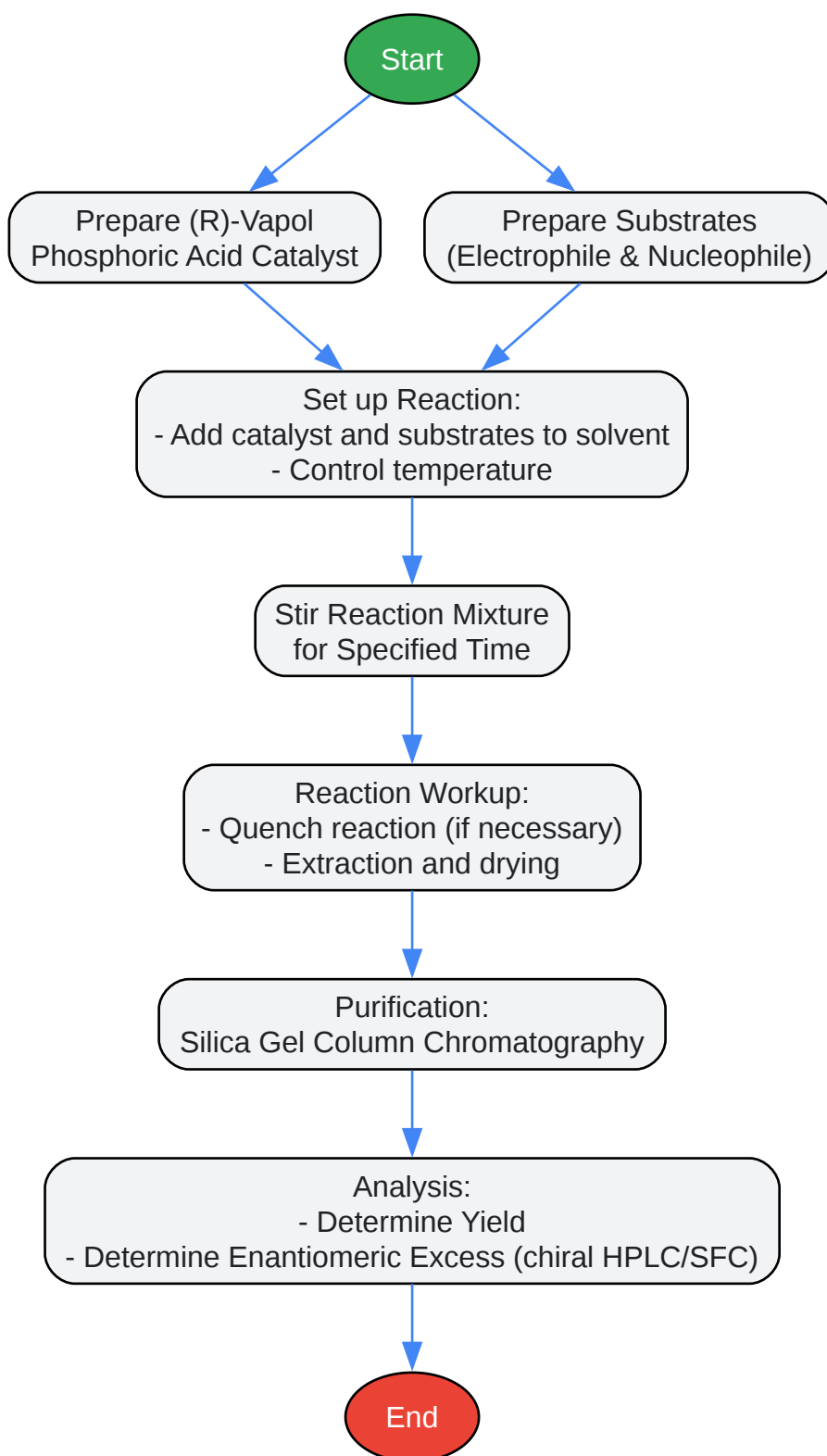
The same chiral calcium **(R)-Vapol** phosphate catalyst can also be used for the enantioselective Michael addition of 3-aryloxindoles to methyl vinyl ketone.^[3]

Experimental Protocol:

- To a mixture of the 3-aryloxindole (1.0 equiv) and the chiral calcium **(R)-Vapol** phosphate catalyst (Ca[P]₂, 2.5 mol%) in a suitable solvent, methyl vinyl ketone (3.0 equiv) is added at 0 °C.
- The reaction is stirred at this temperature until the starting material is consumed (as monitored by TLC).
- The product is isolated and purified by silica gel column chromatography.

Entry	Oxindole Substituent (Ar)	Solvent	Time (h)	Yield (%)	ee (%)
1	Phenyl	i-PrOAc	12	98	96
2	4- Chlorophenyl	CH ₂ Cl ₂	18	95	94
3	3- Methoxyphen yl	Toluene	15	97	95
4	1-Naphthyl	i-PrOAc	24	92	97

Experimental Workflow



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Caption: General experimental workflow for **(R)-VapO** catalyzed reactions.

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